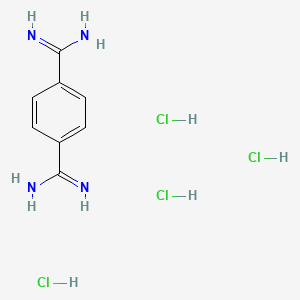
Terephthalimidamide tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalimidamide tetrahydrochloride is a chemical compound with the molecular formula C8H12Cl4N4. It is a derivative of terephthalamidine and is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its ability to form ionic complexes with biological components such as nucleic acids, proteins, and lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terephthalimidamide tetrahydrochloride can be synthesized through a condensation reaction between terephthalimidamide and hydrochloric acid. The reaction typically involves dissolving terephthalimidamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding hydrochloric acid to form the tetrahydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Terephthalimidamide tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted terephthalimidamide derivatives.
Wissenschaftliche Forschungsanwendungen
Terephthalimidamide tetrahydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of terephthalimidamide tetrahydrochloride involves its ability to form ionic complexes with biological molecules. This interaction can affect the structure and function of nucleic acids, proteins, and lipids, leading to various biological effects. The compound’s ability to bind to the minor groove of the DNA double helix without intercalating DNA makes it a valuable tool in studying DNA interactions and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalamidine: A derivative of phthalanilide compounds that also binds to the minor groove of DNA.
Terephthalic acid: An oxidation product of terephthalimidamide tetrahydrochloride used in the production of polyesters and other polymers.
Uniqueness
This compound is unique due to its ability to form stable ionic complexes with a wide range of biological molecules. This property makes it highly versatile in various scientific applications, from material science to medicine .
Eigenschaften
Molekularformel |
C8H14Cl4N4 |
|---|---|
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
benzene-1,4-dicarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C8H10N4.4ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H3,9,10)(H3,11,12);4*1H |
InChI-Schlüssel |
WTWGVJSGLODEIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


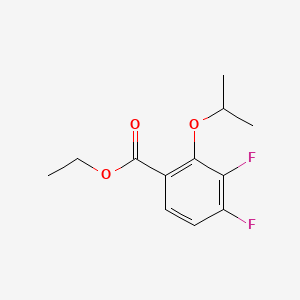



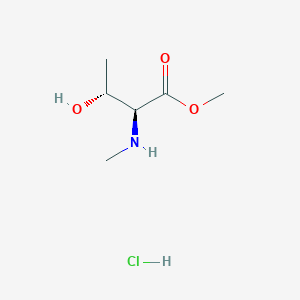


![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
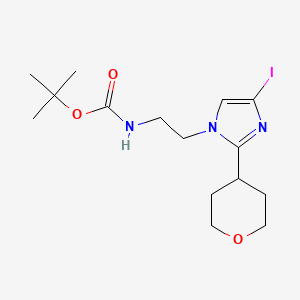

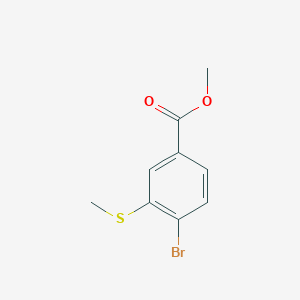
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

